molecular formula C33H48I2 B12059306 2,7-Diiodo-9,9-di-(3',7'-dimethyloctyl)-9H-fluorene

2,7-Diiodo-9,9-di-(3',7'-dimethyloctyl)-9H-fluorene

Cat. No.: B12059306
M. Wt: 698.5 g/mol
InChI Key: XJCDNCIPBRLWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene is a chemical compound with the molecular formula C33H48I2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two 3’,7’-dimethyloctyl groups at the 9 position. This compound is of interest in various scientific fields due to its unique structural and chemical properties .

Preparation Methods

The synthesis of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene typically involves the iodination of a fluorene derivative. One common method involves the reaction of 9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene with iodine and an oxidizing agent such as potassium iodate (KIO3) in an organic solvent like chloroform. The reaction is carried out under reflux conditions to ensure complete iodination at the 2 and 7 positions .

Chemical Reactions Analysis

2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the fluorene core, while reducing agents like lithium aluminum hydride (LiAlH4) can reduce it.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 2 and 7 positions.

Scientific Research Applications

2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge and emit light, are crucial. The presence of iodine atoms and the bulky 3’,7’-dimethyloctyl groups influence its electronic structure and stability, making it suitable for use in OLEDs and OPVs.

In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as proteins or nucleic acids. The iodine atoms and hydrophobic 3’,7’-dimethyloctyl groups can affect its binding affinity and specificity for these targets .

Comparison with Similar Compounds

2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene can be compared with other fluorene derivatives, such as:

    2,7-Dibromo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene: Similar in structure but with bromine atoms instead of iodine. It has different reactivity and electronic properties due to the different halogen atoms.

    9,9-Bis-(3’,7’-dimethyloctyl)-2,7-dibromofluorene: Another derivative with bromine atoms, used in similar applications but with different reactivity.

    9,9-Didecyl-2,7-diiodofluorene: Similar in structure but with decyl groups instead of 3’,7’-dimethyloctyl groups.

The uniqueness of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene lies in its specific combination of iodine atoms and 3’,7’-dimethyloctyl groups, which confer distinct electronic and steric properties that are advantageous for certain applications.

Properties

Molecular Formula

C33H48I2

Molecular Weight

698.5 g/mol

IUPAC Name

9,9-bis(3,7-dimethyloctyl)-2,7-diiodofluorene

InChI

InChI=1S/C33H48I2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3

InChI Key

XJCDNCIPBRLWCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCC(C)CCCC(C)C

Origin of Product

United States

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